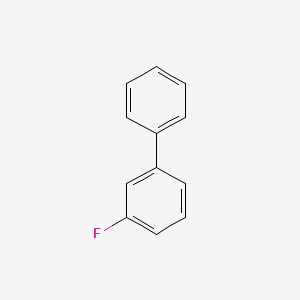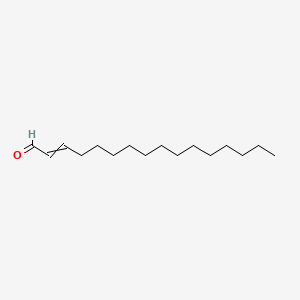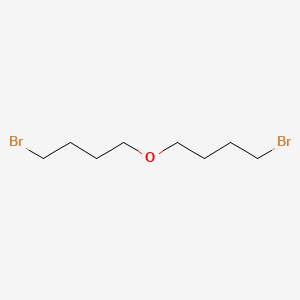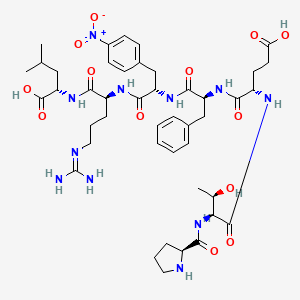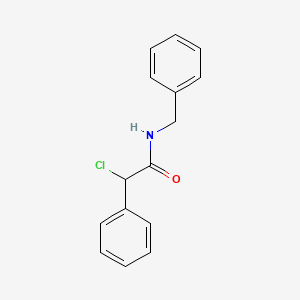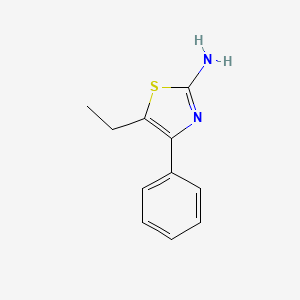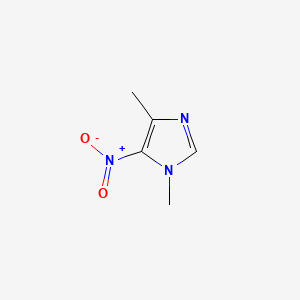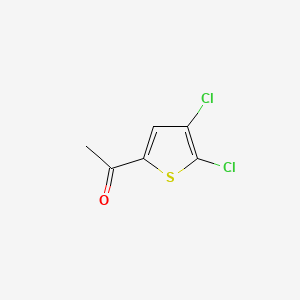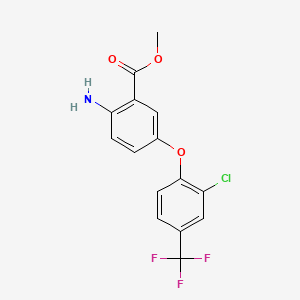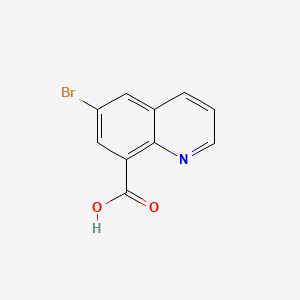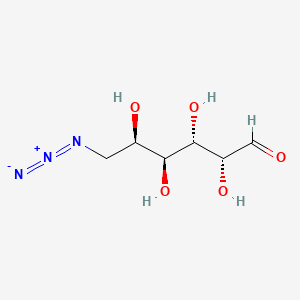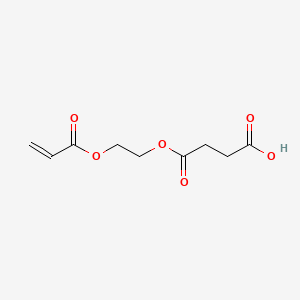
4-(2-(Acryloyloxy)ethoxy)-4-oxobutanoic acid
Overview
Description
4-(2-(Acryloyloxy)ethoxy)-4-oxobutanoic acid, hereafter referred to as AEOEA, is a chemical compound that has been studied for its potential applications in polymer science and materials chemistry. The interest in AEOEA stems from its unique molecular structure, which includes a reactive acryloyloxy group that can undergo polymerization, and an oxobutanoic acid moiety that contributes to the compound's solubility and reactivity .
Synthesis Analysis
Although the provided papers do not directly describe the synthesis of AEOEA, they do provide insights into related compounds and their synthetic pathways. For instance, the asymmetric catalytic hydrogenation of a structurally similar compound, 2-(2-methoxy-2-oxoethyl)acrylic acid, was achieved with high enantiomeric excess using a rhodium-catalyzed process . This suggests that similar catalytic methods could potentially be applied to the synthesis of AEOEA, with modifications to accommodate the different substituents.
Molecular Structure Analysis
The molecular structure of AEOEA has been analyzed using density functional theory (DFT) to optimize the full structure and perform force field calculations. The solid phase FTIR spectra of AEOEA and its polymers were recorded, and the IR spectra were interpreted with the aid of normal coordinated analysis. This analysis is crucial for the separation and unambiguous identification of observed IR spectra, particularly for identifying the types of C=C double bonds present in the polymers of AEOEA .
Chemical Reactions Analysis
AEOEA's chemical reactivity is characterized by the presence of the acryloyloxy group, which is known to participate in polymerization reactions. The IR spectra interpretation suggests that the C=C double bonds in AEOEA are reactive sites for polymer formation. While the papers do not provide detailed reaction mechanisms, the analysis of IR spectra gives an indication of the types of chemical reactions that AEOEA might undergo, especially in the context of polymer science .
Physical and Chemical Properties Analysis
The physical and chemical properties of AEOEA are not directly discussed in the provided papers. However, the study of related compounds can offer some insights. For example, the growth and characterization of a semi-organometallic nonlinear optical crystal, which includes an aminophenyl sulfonyl group attached to a similar 4-oxobutanoic acid backbone, provides information on crystallinity, thermal stability, and NLO properties . These properties are influenced by the molecular structure and could be relevant to AEOEA, considering its potential applications in materials science.
Scientific Research Applications
Asymmetric Catalysis in Synthesis
(Ostermeier et al., 2003) discuss the asymmetric catalytic hydrogenation of a compound related to 4-(2-(Acryloyloxy)ethoxy)-4-oxobutanoic acid, achieving high enantiomeric excess. This process provides access to enantiomerically pure building blocks for natural product syntheses.
FTIR Spectral Analysis in Polymer Chemistry
(Song & Li, 2008) highlight the use of Fourier-transform infrared spectroscopy (FTIR) for analyzing 4-(2-(Acryloyloxy)ethoxy)-4-oxobut-2-enoic acid and its polymers, enhancing the understanding of polymer characteristics.
Novel Monomer for Unstaturated Polymer Preparation
(Chen & Li, 2008) developed a new divinyl monomer, where 4-(2-(Acryloyloxy)ethoxy)-4-oxobut-2-enoic acid plays a pivotal role. This monomer is used to simplify the preparation of unsaturated polymers, offering new avenues in polymer chemistry.
Polymerization for Pressure-Sensitive Adhesives
(Czech & Loclair, 2005) conducted studies on acrylic pressure-sensitive adhesives utilizing similar compounds. The research focuses on understanding the effects of chemical compositions and UV curing on adhesive properties.
Insecticide Analysis in Food Chemistry
(Zhang et al., 2008) synthesized a hapten related to this compound for a sensitive ELISA method, enhancing the detection of insecticides in fruit samples.
Fluorescent Probe Synthesis for Alzheimer's Diagnosis
(Fa et al., 2015) describe the synthesis of a novel fluorescent probe, incorporating a similar structure, for detecting β-amyloid aggregates, a hallmark of Alzheimer's disease.
Superplasticizer in Concrete Engineering
(Jian-ju, 2013) utilized a derivative of this compound in the synthesis of a new polycarboxylate-based superplasticizer, indicating its potential in improving concrete properties.
Supramolecular Liquid-Crystalline Polymers
(Kato et al., 1996) discuss the use of compounds structurally related to this compound in designing supramolecular liquid-crystalline side-chain polymers, showcasing its application in advanced material science.
Mechanism of Action
Target of Action
It is known that this compound is a divinyl monomer, which suggests that it may interact with various biological macromolecules, such as proteins and nucleic acids, through polymerization .
Mode of Action
The mode of action of monoacryloyloxyethyl succinate involves the polymerization of its acrylate double bond . This compound contains two double bonds that differ in reactivity. The latter can be activated by electron-donating monomers . Therefore, the polymer containing the cis-butenedioic acid double bond of this compound is controlled by the electron-donating ability of comonomers .
properties
IUPAC Name |
4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c1-2-8(12)14-5-6-15-9(13)4-3-7(10)11/h2H,1,3-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDMJPAQQFSMMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
84579-32-8 | |
| Record name | Butanedioic acid, 1-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84579-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4044820 | |
| Record name | Acryloyloxyethyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Butanedioic acid, 1-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
50940-49-3 | |
| Record name | Acryloyloxyethyl succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50940-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monoacryloyloxyethyl succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050940493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 1-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acryloyloxyethyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanedioic acid, 1-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOACRYLOYLOXYETHYL SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9AZV5U0FH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

